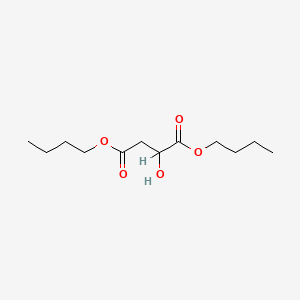

Dibutyl malate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dibutyl 2-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O5/c1-3-5-7-16-11(14)9-10(13)12(15)17-8-6-4-2/h10,13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSCSYLDRHAHOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC(C(=O)OCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862703 | |

| Record name | (+/-)-Dibutyl malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6280-99-5, 1587-18-4, 2385-79-7 | |

| Record name | 1,4-Dibutyl 2-hydroxybutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6280-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 2-hydroxy-, 1,4-dibutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malic acid, dibutyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ENT-337 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-hydroxy-, 1,4-dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-Dibutyl malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl (±)-malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dibutyl malate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Dibutyl malate chemical properties and structure

An In-depth Technical Guide to Dibutyl Maleate: Chemical Properties, Structure, and Applications

Authored by: A Senior Application Scientist

Abstract

Dibutyl maleate (DBM), the di-n-butyl ester of maleic acid, is a versatile unsaturated ester with significant industrial and research applications. This guide provides a comprehensive technical overview of its core chemical and physical properties, molecular structure, and established synthesis protocols. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the compound's reactivity, particularly the role of its olefinic double bond, which is central to its utility as a comonomer in polymerization and as a key intermediate in organic synthesis. Detailed methodologies for its characterization via modern analytical techniques and a summary of its toxicological profile are also presented to ensure a complete and authoritative resource.

Molecular Structure and Identification

Dibutyl maleate is an organic compound systematically named Dibutyl (2Z)-but-2-enedioate.[1] It is the diester formed from the cis-isomer of the unsaturated dicarboxylic acid, maleic acid, and 1-butanol.[1] The presence of the carbon-carbon double bond in a cis configuration is a defining structural feature that influences its physical properties and chemical reactivity, distinguishing it from its trans-isomer, dibutyl fumarate.

The fundamental identifiers for this compound are:

-

Molecular Formula: C₁₂H₂₀O₄[1]

Caption: Chemical structure of Dibutyl Maleate (DBM).

Physicochemical Properties

Dibutyl maleate is a colorless, oily liquid with a characteristic ester-like odor.[4] Its physical and chemical properties are critical for its handling, storage, and application, particularly in polymerization and synthesis where temperature, solubility, and density are key parameters.

| Property | Value | Source(s) |

| Molecular Weight | 228.29 g/mol | |

| Appearance | Colorless to yellowish oily liquid | [1][4] |

| Odor | Characteristic ester-like | [4] |

| Density | 0.988 g/mL at 25 °C | |

| Boiling Point | 280-281 °C (at 1 atm) | [1] |

| Melting Point | -85 °C | [1] |

| Flash Point | 138-141 °C (closed cup) | [1][5] |

| Solubility in Water | Very slightly soluble (0.17 g/L at 20 °C) | [1] |

| Solubility in Solvents | Miscible with methanol, ethanol, acetone, diethyl ether, toluene | [4][6] |

| Refractive Index (n²⁰/D) | 1.445 | [1] |

| Vapor Pressure | 0.0027 hPa at 20 °C | [1] |

Synthesis of Dibutyl Maleate

The industrial production of dibutyl maleate is predominantly achieved through the acid-catalyzed Fischer esterification of maleic anhydride with 1-butanol (n-butanol).[1][7]

Causality of Experimental Design:

-

Reactants: Maleic anhydride is used instead of maleic acid as it is more reactive and produces one mole of water per mole of anhydride, compared to two moles for the acid. This reduces the amount of water that must be removed to drive the reaction to completion. An excess of 1-butanol is often used to shift the equilibrium towards the product side, maximizing the conversion of the more expensive maleic anhydride.

-

Catalyst: A strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid, is required to protonate the carbonyl oxygen of the anhydride, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[8][9]

-

Water Removal: The esterification is a reversible reaction. To achieve high yields, the water produced as a byproduct must be continuously removed from the reaction mixture. This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus, where the butanol-water azeotrope is collected, the water is separated, and the butanol is returned to the reactor.[7][10]

Experimental Protocol: Laboratory Scale Synthesis

-

Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, a magnetic stirrer, and a heating mantle.

-

Charging Reactants: To the flask, add maleic anhydride (0.63 mol, 70 g), 1-butanol (300 mL, excess), and p-toluenesulfonic acid (1 g) as the catalyst.[7]

-

Reaction: Heat the mixture to reflux. The butanol-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for approximately 16 hours or until no more water is collected in the trap.[7]

-

Workup: Allow the reaction mixture to cool to room temperature.

-

Purification: Remove the excess butanol via distillation under reduced pressure (in vacuo).[7] The residue, which is crude dibutyl maleate, can be further purified by vacuum distillation if necessary.

-

Verification: The structure of the final product should be verified by NMR analysis.[7]

Caption: General workflow for the synthesis of Dibutyl Maleate.

Spectroscopic and Analytical Characterization

Ensuring the purity and confirming the identity of synthesized dibutyl maleate is a critical step. The primary isomeric impurity is often dibutyl fumarate, the trans-isomer, which can form under the action of heat and acid.[4] A combination of chromatographic and spectroscopic techniques is employed for comprehensive analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for assessing the purity of volatile compounds like DBM.[11] It separates DBM from unreacted starting materials, byproducts like dibutyl fumarate, and other impurities, while the mass spectrometer provides definitive identification based on the fragmentation pattern.

Experimental Protocol: GC-MS Purity Validation

-

Sample Preparation: Prepare a stock solution by dissolving ~100 mg of the synthesized DBM in 10 mL of a suitable solvent (e.g., ethyl acetate). Further dilute to a final concentration of approximately 100 µg/mL.[11]

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with a 7000-Triple-Quad MS).[12]

-

GC Conditions:

-

Column: 5% phenyl-methyl silicone capillary column (30m x 0.25mm i.d., 0.25 µm film thickness).[12]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[12]

-

Injection: 1 µL, splitless mode.[12]

-

Temperature Program: An appropriate temperature gradient (e.g., initial temp of 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min).

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.[12]

-

Detection Mode: Selected Ion Monitoring (SIM) or full scan mode.

-

-

Data Analysis: Determine purity by calculating the area percentage of the DBM peak relative to the total area of all detected peaks.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation.

-

¹H NMR (in CDCl₃): The key diagnostic signals are the vinyl protons of the cis-alkene, which appear as a singlet at approximately 6.2-6.3 ppm. The butyl ester groups will show characteristic signals: a triplet around 4.2 ppm (-O-CH₂ -), a multiplet around 1.7 ppm (-CH₂-CH₂ -CH₂-), a multiplet around 1.4 ppm (-CH₂-CH₂ -CH₃), and a triplet around 0.9 ppm (-CH₂-CH₃ ).

-

¹³C NMR (in CDCl₃): Expect signals for the ester carbonyl carbon (~165 ppm), the vinyl carbons (~130 ppm), and the four distinct carbons of the butyl chain (~65, 30, 19, and 13 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

C=O Stretch: A strong, sharp absorption band around 1720-1730 cm⁻¹ is characteristic of the ester carbonyl group.

-

C=C Stretch: A medium intensity band around 1645 cm⁻¹ indicates the alkene double bond.

-

C-O Stretch: Strong bands in the 1300-1100 cm⁻¹ region correspond to the C-O stretching of the ester linkage.

-

C-H Stretch: Bands just below 3000 cm⁻¹ are from the sp³ C-H bonds of the butyl chains.

Caption: Analytical workflow for DBM characterization.

Chemical Reactivity and Applications

The chemistry of dibutyl maleate is dominated by its two ester functional groups and its electron-deficient carbon-carbon double bond. This structure makes it a valuable building block and functional additive.

-

Polymerization: DBM is widely used as a comonomer in the emulsion polymerization of vinyl acetate and acrylics for paints and adhesives.[6][13] Its incorporation into the polymer backbone provides internal plasticization, reducing the hardness and brittleness of the resulting polymer film, and enhancing flexibility and adhesion.

-

Organic Synthesis Intermediate: The double bond is susceptible to various addition reactions.

-

Michael Addition: It reacts with amines in a Michael addition to form polyaspartic esters, which are used in high-performance coatings, sealants, and elastomers.[1]

-

Diels-Alder Reactions: It can act as a dienophile in Diels-Alder cycloadditions to create complex cyclic structures.[6]

-

Hydrogenation: The double bond can be hydrogenated to yield dibutyl succinate, a valuable intermediate.[6]

-

-

Surfactant Production: DBM is a precursor for the synthesis of sulfosuccinate surfactants, which are powerful wetting agents used in detergents and paints.[3]

-

Plasticizer: It is used as a plasticizer for various resins, including PVC and vinyl acetates, to improve their flexibility.[4][14]

Safety and Toxicology

While useful, dibutyl maleate is a hazardous substance requiring careful handling.

-

GHS Hazard Statements: H317 (May cause an allergic skin reaction), H373 (May cause damage to organs through prolonged or repeated exposure), and H411 (Toxic to aquatic life with long lasting effects).[1][15]

-

Acute Toxicity:

-

Handling Precautions: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Handle in a well-ventilated area or fume hood to avoid inhalation of vapors.[5] Avoid contact with strong oxidizing agents and strong bases.[5]

-

Irritation: It is known to cause skin and eye irritation.[5][16] Prolonged or repeated skin contact may lead to allergic reactions.[17][18]

Conclusion

Dibutyl maleate is a foundational chemical intermediate whose utility is derived directly from its molecular structure—specifically, the reactive cis-alkene double bond and the plasticizing effect of its butyl ester chains. A thorough understanding of its physicochemical properties, synthesis pathways, and analytical characterization is essential for its effective and safe use in research and industrial applications, from advanced polymer formulation to the synthesis of fine chemicals and surfactants. This guide has consolidated the critical technical information required by scientists and professionals to leverage the full potential of this versatile compound.

References

- 1. Dibutyl maleate - Wikipedia [en.wikipedia.org]

- 2. Dibutyl maleate | C12H20O4 | CID 5271569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dibutyl maleate, 105-76-0 [thegoodscentscompany.com]

- 4. atamankimya.com [atamankimya.com]

- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 6. Dibutyl Maleate | DBM |Celanese [celanese.com]

- 7. prepchem.com [prepchem.com]

- 8. Study on Synthesis of Dibutyl Maleate [zkxb.jsu.edu.cn]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis method of dibutyl maleate - Eureka | Patsnap [eureka.patsnap.com]

- 11. benchchem.com [benchchem.com]

- 12. brieflands.com [brieflands.com]

- 13. Dibutyl Maleate (DBM) - Chemical Supplier Distributor ChemCeed [chemceed.com]

- 14. globalchemsources.com [globalchemsources.com]

- 15. adakem.com [adakem.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. Dibutyl Maleate – Essential Compound for Organic Synthesis [penpet.com]

- 18. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]

Physical properties of Dibutyl malate

An In-Depth Technical Guide to the Physical Properties of Dibutyl Malate

Introduction

This compound (DBM), identified by CAS Number 105-76-0, is an organic compound belonging to the class of carboxylic acid esters.[1] Specifically, it is the dibutyl ester of maleic acid, an unsaturated dicarboxylic acid.[2] Structurally, it features a central carbon-carbon double bond in a cis-(Z) configuration, flanked by two carboxyl groups esterified with n-butanol.[3] This structure imparts a unique combination of reactivity and physical characteristics that make it a valuable component in a multitude of applications.

In industrial settings, DBM is extensively utilized as a comonomer and plasticizer in the polymerization of vinyl and acrylic emulsions for paints, adhesives, and coatings.[4] Its incorporation into polymer chains enhances flexibility, adhesion, and water resistance.[4] For researchers and drug development professionals, DBM serves as a versatile chemical intermediate. The presence of the electron-deficient double bond allows for various addition reactions, making it a key starting material for the synthesis of more complex molecules, including derivatives of succinic acid and various heterocyclic compounds like lactones, which have been explored for creating antibacterial agents.[4][5][6]

This guide offers a comprehensive exploration of the core physical properties of this compound, providing the technical data and contextual insights necessary for its safe handling, effective application in research and development, and formulation design.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation. This compound is unambiguously defined by the following identifiers.

-

IUPAC Name: Dibutyl (2Z)-but-2-enedioate[2]

-

CAS Number: 105-76-0[7]

-

Synonyms: Maleic acid dibutyl ester, di-n-Butyl maleate, DBM[2]

The spatial arrangement of atoms dictates the molecule's physical and chemical behavior. The structure of this compound is visualized below.

Caption: 2D molecular structure of this compound (C₁₂H₂₀O₄).

Section 2: Core Physical Properties

The utility of this compound in both synthesis and formulation is directly governed by its physical properties. These characteristics dictate its behavior under various experimental conditions, its interaction with other substances, and the necessary protocols for safe handling.

A summary of its key quantitative physical properties is presented below for rapid reference.

| Property | Value | Units | Conditions | Source(s) |

| Molecular Weight | 228.28 | g/mol | - | [3][4] |

| Appearance | Clear, colorless to slightly yellow, oily liquid | - | Standard | [2][9] |

| Boiling Point | 280 - 281 | °C | @ 760 mmHg | [2][4][10] |

| Melting Point | -85 | °C | - | [2][4][11] |

| Density | 0.988 - 0.998 | g/cm³ | @ 20-25 °C | [4][10] |

| Refractive Index | 1.443 - 1.447 | nD | @ 20 °C | [2][4][10] |

| Flash Point | 138 - 141 | °C | Closed Cup | [2][4][12][13] |

| Vapor Pressure | ~0.00062 - 0.0027 | mmHg (hPa) | @ 20-25 °C | [2][4][10][13] |

| Water Solubility | Very slightly soluble (~0.17 - 0.5) | g/L (mg/L) | @ 20-25 °C | [2][4][14] |

| LogP (o/w) | ~2.7 - 3.49 | - | Estimated/Calculated | [4][10] |

Appearance, Odor, and Physical State

Under standard laboratory conditions, this compound is a clear, colorless to pale yellow, oily liquid.[2][9] It possesses a characteristic, faint "ester-like" or fruity odor.[4][14] Its liquid state over a broad temperature range makes it easy to handle, transfer, and mix in various formulations and reaction setups.

Thermal Properties

-

Boiling Point: With a high boiling point of approximately 281 °C at atmospheric pressure, DBM is classified as a low-volatility compound.[2][4][10] This property is advantageous in applications requiring thermal stability, such as in lubricants or as a plasticizer in materials processed at elevated temperatures. Its low vapor pressure further minimizes evaporative losses and reduces inhalation exposure risks during handling.[4][10]

-

Melting Point: DBM has a very low melting point of -85 °C.[2][4][11] This ensures it remains in a liquid state across a wide spectrum of operating temperatures, preventing solidification in colder environments and simplifying storage and transport.

-

Flash Point: The flash point of DBM is consistently reported in the range of 138-141 °C, classifying it as a combustible but not highly flammable liquid.[2][4][12][13] While it requires a relatively high temperature to form an ignitable vapor-air mixture, appropriate safety measures, such as working in a well-ventilated area and avoiding ignition sources, are necessary, especially when heating the substance.[12]

Density and Refractive Index

-

Density: The density of DBM is approximately 0.99 g/cm³, making it slightly less dense than water.[2][15] This value is critical for converting between mass and volume in process calculations, formulation development, and reaction stoichiometry.

-

Refractive Index: The refractive index, typically measured at 20 °C using the sodium D-line (589 nm), falls within a narrow range of 1.443 to 1.447.[4][10] This optical property is a rapid and reliable indicator of the substance's purity. Deviations from this established range can signify the presence of impurities, unreacted starting materials, or isomerization products.

Solubility and Partitioning Behavior

The solubility profile of a compound is paramount in determining its application scope, particularly in multiphase systems relevant to drug delivery and formulation science.

-

Solubility: DBM is very slightly soluble in water, with reported values around 0.17 g/L.[2][14] Conversely, it is miscible with a wide array of common organic solvents, including ethanol, methanol, acetone, diethyl ether, and toluene.[4] It is, however, immiscible with aliphatic hydrocarbons.[4] This pronounced lipophilicity makes it an effective plasticizer for non-polar polymers like PVC and a suitable solvent or carrier for non-polar active ingredients.

-

Octanol-Water Partition Coefficient (LogP): The LogP value, a measure of a compound's differential solubility between octanol and water, is estimated to be between 2.7 and 3.5.[3][4][10] This positive and relatively high value confirms the lipophilic (fat-loving) and hydrophobic (water-repelling) nature of DBM. In drug development, LogP is a critical parameter for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties and its tendency to partition into lipid membranes.

Section 3: Stability and Reactivity Considerations

While this guide focuses on physical properties, they are intrinsically linked to the chemical stability of the molecule.

-

Stability: Under recommended storage conditions—in a cool, dry, well-ventilated area in a tightly sealed container—this compound is stable.[1][12]

-

Isomerization: A key chemical consideration is its potential to isomerize. The cis configuration of the double bond in maleate can be converted to the more thermodynamically stable trans isomer, Dibutyl fumarate. This transformation can be catalyzed by heat or the presence of acids or bases.[4] Commercial samples of DBM may contain a small percentage of the fumarate isomer.[4]

-

Reactivity: The olefinic double bond in DBM is susceptible to addition reactions, a property leveraged in organic synthesis.[4] It is also incompatible with strong oxidizing agents, acids, and bases, which can lead to vigorous reactions.[1]

Section 4: Protocol for Physical Property Verification: Refractive Index Measurement

To ensure the quality and purity of a this compound sample, verifying its physical properties against established standards is a critical step. The measurement of the refractive index is a fundamental quality control procedure.

Objective: To determine the refractive index of a this compound sample at 20°C and compare it to the reference range (1.443-1.447) to assess its purity.

Instrumentation:

-

Abbe refractometer with a sodium lamp (589 nm) or a calibrated white light source with dispersion compensation.

-

Recirculating water bath for temperature control (set to 20.0 ± 0.1 °C).

-

Calibrated digital thermometer.

-

Lint-free tissues and appropriate cleaning solvents (e.g., ethanol, acetone).

-

Glass Pasteur pipette or dropper.

Methodology:

-

Instrument Calibration: Verify the refractometer's calibration using a standard reference material with a known refractive index at 20°C (e.g., distilled water, nD = 1.3330).

-

Temperature Equilibration: Ensure the water bath is circulating through the refractometer prisms and the temperature is stable at 20.0 ± 0.1 °C.

-

Prism Cleaning: Thoroughly clean the surfaces of the measuring and illuminating prisms with ethanol or acetone using a lint-free tissue to remove any residual contaminants. Allow the solvent to evaporate completely.

-

Sample Application: Using a clean Pasteur pipette, apply 2-3 drops of the this compound sample onto the surface of the lower prism.

-

Measurement: Close the prisms immediately to allow the sample to spread into a thin film. Allow 1-2 minutes for the sample to reach thermal equilibrium.

-

Reading: Look through the eyepiece and adjust the control knob to bring the dividing line between the light and dark fields into sharp focus exactly on the crosshairs.

-

Dispersion Compensation (if applicable): If a color fringe is visible at the dividing line, adjust the dispersion compensator until a sharp, achromatic line is achieved.

-

Record Value: Read the refractive index value from the instrument's scale. Repeat the measurement two more times with fresh sample aliquots, ensuring proper cleaning between each measurement.

-

Data Analysis: Calculate the average of the three readings. The result should fall within the expected range for pure this compound.

Caption: Workflow for the experimental determination of Refractive Index.

Conclusion

This compound is a versatile organic liquid whose utility is defined by a distinct set of physical properties. Its high boiling point and low vapor pressure make it suitable for applications requiring thermal stability and low volatility. The extremely low melting point ensures it remains a processable liquid over a vast temperature range. Its lipophilic nature, confirmed by its organic solvent miscibility and high LogP value, is fundamental to its role as a plasticizer and a non-polar chemical intermediate. For scientists and researchers, a thorough understanding of these properties—from density and refractive index used in quality control to solubility parameters critical for formulation—is essential for leveraging this compound to its full potential in a safe and effective manner.

References

- 1. Dibutyl Maleate – Essential Compound for Organic Synthesis [penpet.com]

- 2. Dibutyl maleate - Wikipedia [en.wikipedia.org]

- 3. Dibutyl maleate | C12H20O4 | CID 5271569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. atamankimya.com [atamankimya.com]

- 5. materials.alfachemic.com [materials.alfachemic.com]

- 6. medkoo.com [medkoo.com]

- 7. labproinc.com [labproinc.com]

- 8. scbt.com [scbt.com]

- 9. solechem.eu [solechem.eu]

- 10. dibutyl maleate, 105-76-0 [thegoodscentscompany.com]

- 11. parchem.com [parchem.com]

- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. Page loading... [guidechem.com]

- 15. Dibutyl maleate | 105-76-0 | FD62552 | Biosynth [biosynth.com]

Dibutyl malate CAS number and IUPAC name

An In-Depth Technical Guide to Dibutyl Malate for Researchers and Drug Development Professionals

Abstract

This compound (DBM), systematically known as Dibutyl (2Z)-but-2-enedioate, is a versatile diester of maleic acid with significant applications across various scientific and industrial domains.[1] Its utility stems from its function as a plasticizer, a comonomer in polymerization, and a pivotal intermediate in advanced organic synthesis. This guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, synthesis protocols, analytical methods, and key applications, with a particular focus on its relevance to researchers and professionals in drug development. Safety, handling, and toxicological data are also presented to ensure its responsible use in a laboratory and industrial context.

Chemical Identity and Physicochemical Properties

This compound is a colorless to slightly yellow, oily organic liquid with a characteristic ester-like odor.[1][2] It is the dibutyl ester of maleic acid, an unsaturated dicarboxylic acid.[1] This unsaturated nature, conferred by the central carbon-carbon double bond, is key to many of its chemical applications, particularly in polymerization and addition reactions.[2][3] While miscible with many common organic solvents such as ethanol, acetone, and toluene, it has very low solubility in water.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 105-76-0 | [1][2][5][6][7] |

| IUPAC Name | Dibutyl (2Z)-but-2-enedioate | [1][5][6] |

| Synonyms | Maleic acid dibutyl ester, DBM, di-n-Butyl maleate | [1][5][7][8] |

| Molecular Formula | C₁₂H₂₀O₄ | [1][5][6][8] |

| Molecular Weight | 228.29 g/mol | [6] |

| Appearance | Clear, colorless to yellowish oily liquid | [1][2][4][6] |

| Melting Point | -85 °C | [1][2][6] |

| Boiling Point | ~280 - 281 °C | [1][4][9] |

| Density | ~0.99 g/cm³ (at 20-25 °C) | [1][9] |

| Flash Point | ~140 - 141 °C | [1][6] |

| Water Solubility | Very slightly soluble (0.17 g/L at 20 °C) | [1][4] |

| Refractive Index (n²⁰/D) | ~1.445 | [1][4] |

| InChI Key | JBSLOWBPDRZSMB-FPLPWBNLSA-N | [6] |

Synthesis and Manufacturing

The primary and most well-documented method for synthesizing this compound is the acid-catalyzed esterification of maleic anhydride with n-butanol.[1][10][11] This reaction is a classic example of Fischer-Speier esterification.

Reaction Principle

The synthesis involves the reaction of maleic anhydride with two equivalents of n-butanol. An acid catalyst, typically p-toluenesulfonic acid (p-TsOH), is used to protonate the carbonyl oxygen of the anhydride, increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol.[10][11] The reaction produces water as a byproduct, which must be removed to drive the equilibrium towards the formation of the diester product, in accordance with Le Châtelier's principle.

Caption: General reaction scheme for the synthesis of this compound.

Detailed Laboratory-Scale Synthesis Protocol

This protocol is adapted from established laboratory procedures.[10][11]

Materials:

-

Maleic anhydride (0.63 mol)

-

n-Butanol (300 mL, excess)

-

p-Toluenesulfonic acid (p-TsOH) (1 g)

-

Round-bottom flask (500 mL)

-

Dean-Stark apparatus and condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Setup: Assemble a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging Reactants: To the flask, add 70 g (0.63 mol) of maleic anhydride, 300 mL of n-butanol, and 1 g of p-toluenesulfonic acid. The n-butanol acts as both a reactant and a solvent.

-

Reaction: Heat the mixture to reflux using a heating mantle. The water formed during the esterification will be collected in the Dean-Stark trap as an azeotrope with n-butanol. Continue refluxing for approximately 16 hours or until no more water is collected.[10]

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: The excess n-butanol is removed under reduced pressure using a rotary evaporator. The residue is the crude this compound.[10]

-

Further Purification (Optional): For higher purity, the crude product can be washed with a saturated sodium bicarbonate solution to remove any remaining acid catalyst, followed by a water wash, drying over anhydrous magnesium sulfate, and vacuum distillation.

-

Characterization: The final product's structure and purity should be verified by NMR and/or GC-MS analysis.

Applications in Research and Industry

This compound's bifunctional nature—an ester and an alkene—makes it a highly versatile molecule.

Polymer Science and Material Applications

DBM is extensively used as a plasticizer and a comonomer in emulsion polymerization.[3][4]

-

Plasticizer: When incorporated into polymers like polyvinyl chloride (PVC) and vinyl resins, DBM increases flexibility, workability, and durability.[4][12]

-

Comonomer: It is frequently copolymerized with vinyl acetate to produce latexes for paints and adhesives.[3][4] The incorporation of DBM improves adhesion, water resistance, and UV stability of the resulting films and coatings.[4]

Intermediate in Organic Synthesis

The carbon-carbon double bond in DBM is reactive and participates in various addition reactions, making it a valuable synthetic intermediate.[3]

-

Diels-Alder Reactions: DBM can act as a dienophile in Diels-Alder cycloadditions to create complex cyclic structures.[3][8]

-

Michael Addition: It reacts with amines via the Michael addition to form polyaspartic esters.[1] These products are used in high-performance coatings, sealants, and elastomers.

-

Hydrogenation: The double bond can be hydrogenated to yield dibutyl succinate, an important intermediate for various chemical syntheses.[3]

-

Sulfosuccinate Surfactants: DBM is a precursor in the manufacture of sulfosuccinates, which are powerful wetting agents used in detergents and paints.[4][8]

Caption: this compound as a key intermediate in organic synthesis.

Relevance to Drug Development

While not typically an active pharmaceutical ingredient (API) itself, DBM's role as a synthetic intermediate is highly relevant. It is used in the preparation of lactones, which are scaffolds for synthesizing certain antibacterial compounds.[6] Its derivatives, such as substituted succinic acids, are common building blocks in medicinal chemistry for creating molecules with potential therapeutic activity. Furthermore, DBM-derived polymers can be explored for drug delivery applications as formulation excipients.

Safety, Handling, and Toxicology

This compound is considered a hazardous substance requiring careful handling. The primary hazards are skin irritation and sensitization.[2][9][13]

Handling Procedures:

-

Ventilation: Use in a well-ventilated area or with local exhaust ventilation to minimize inhalation of vapors.[9][14]

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][14]

-

Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases.[9][14] Keep containers tightly closed.[14]

First Aid:

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[9][15] Seek medical attention if irritation or a rash develops.[15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[9][16]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[9][16]

Table 2: Toxicological Data for this compound

| Endpoint | Species | Value | Source(s) |

| LD₅₀ (Oral) | Rat | 3700 mg/kg | [1][9][14][16] |

| LD₅₀ (Dermal) | Rabbit | 10,000 mg/kg | [1][9][16] |

| Skin Irritation | Rabbit | Irritant | [9][14] |

| Sensitization | - | May cause an allergic skin reaction | [13][15] |

Conclusion

This compound is a chemical of significant industrial and research importance. Its well-defined synthesis, versatile reactivity, and useful physical properties make it a staple in polymer science and organic synthesis. For professionals in drug development and related fields, DBM serves as a valuable building block for creating more complex and potentially bioactive molecules. Adherence to strict safety and handling protocols is essential to mitigate the risks associated with its use.

References

- 1. Dibutyl maleate - Wikipedia [en.wikipedia.org]

- 2. Dibutyl Maleate – Essential Compound for Organic Synthesis [penpet.com]

- 3. celanese.com [celanese.com]

- 4. atamankimya.com [atamankimya.com]

- 5. Dibutyl maleate | C12H20O4 | CID 5271569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. materials.alfachemic.com [materials.alfachemic.com]

- 7. globalchemsources.com [globalchemsources.com]

- 8. Dibutyl Maleate (DBM) - Chemical Supplier Distributor ChemCeed [chemceed.com]

- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 10. prepchem.com [prepchem.com]

- 11. Study on Synthesis of Dibutyl Maleate [zkxb.jsu.edu.cn]

- 12. Synthesis method of dibutyl maleate - Eureka | Patsnap [eureka.patsnap.com]

- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 14. tcichemicals.com [tcichemicals.com]

- 15. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Spectroscopic Data of Dibutyl Malate: A Comprehensive Technical Guide

Introduction

Dibutyl malate (dibutyl 2-hydroxybutanedioate), a dialkyl ester of malic acid, is a compound of interest in various chemical and pharmaceutical applications, including its use as a specialty solvent and a precursor in organic synthesis.[1] A thorough understanding of its molecular structure is paramount for its effective application and for quality control in its production. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the elucidation and confirmation of its chemical structure. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering insights into the interpretation of its NMR, IR, and MS spectra.

Chemical Structure and Spectroscopic Correlation

This compound possesses a molecular formula of C₁₂H₂₂O₅ and a molecular weight of 246.30 g/mol .[2][3][4] Its structure features two butyl ester groups attached to a four-carbon chain with a hydroxyl group at the C-2 position. This combination of functional groups—esters, a secondary alcohol, and aliphatic chains—gives rise to a unique spectroscopic fingerprint that allows for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

While a publicly available, high-resolution ¹H NMR spectrum of this compound is not readily accessible, a predicted spectrum can be derived from its known structure and established chemical shift principles. The expected proton signals are as follows:

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent, typically appearing between δ 2.0-5.0 ppm.

-

Methine Proton (-CH-OH): A multiplet around δ 4.2-4.4 ppm. This proton is coupled to the adjacent methylene protons.

-

Methylene Protons adjacent to Ester Oxygen (-O-CH₂-): Two triplets around δ 4.1-4.3 ppm, corresponding to the two non-equivalent butyl chains.

-

Methylene Protons (-CH₂-CO): Two doublets of doublets (a pair of diastereotopic protons) around δ 2.5-2.8 ppm, coupled to the methine proton.

-

Methylene Protons of Butyl Chains (-CH₂-): Multiplets in the range of δ 1.5-1.7 ppm and δ 1.3-1.5 ppm.

-

Methyl Protons (-CH₃): Two triplets around δ 0.9 ppm from the two butyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The experimental ¹³C NMR data for this compound (DL-Malic acid di-n-butyl ester) has been reported.[3]

| Chemical Shift (ppm) | Assignment |

| 173.53 | C=O (ester) |

| 170.61 | C=O (ester) |

| 67.36 | -CH(OH)- |

| 65.87 | -O-CH₂- |

| 64.91 | -O-CH₂- |

| 38.81 | -CH₂-C=O |

| 30.61 | -CH₂- |

| 30.56 | -CH₂- |

| 19.10 | -CH₂- |

| 19.06 | -CH₂- |

| 13.66 | -CH₃ |

Table 1: ¹³C NMR Chemical Shift Assignments for this compound.[3]

The two distinct carbonyl signals suggest slightly different electronic environments for the two ester groups. The signal at 67.36 ppm is characteristic of a carbon attached to a hydroxyl group. The multiple signals in the aliphatic region correspond to the different methylene and methyl carbons of the two butyl chains.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is available from the NIST WebBook.[2]

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3450 (broad) | O-H stretch | Alcohol |

| 2960-2870 | C-H stretch | Aliphatic |

| ~1735 | C=O stretch | Ester |

| ~1200-1100 | C-O stretch | Ester, Alcohol |

Table 2: Characteristic IR Absorption Bands for this compound.[2]

The broad absorption band around 3450 cm⁻¹ is indicative of the hydroxyl group. The strong, sharp peak at approximately 1735 cm⁻¹ is characteristic of the carbonyl stretch of the ester groups. The C-H stretching vibrations of the aliphatic chains are observed in the 2960-2870 cm⁻¹ region, and the C-O stretching vibrations of the ester and alcohol functionalities appear in the fingerprint region between 1200-1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The NIST WebBook indicates the availability of an electron ionization (EI) mass spectrum for this compound.[2] While the full spectrum is not provided here, a plausible fragmentation pathway can be proposed.

Upon electron ionization, this compound (MW = 246.30) would form a molecular ion (M⁺˙) at m/z 246. The fragmentation is expected to be driven by the functional groups, primarily the esters and the hydroxyl group.

Caption: Proposed Mass Spectrometry Fragmentation of this compound.

Key expected fragments would include:

-

Loss of a butoxy radical (-OC₄H₉) to give a fragment at m/z 189.

-

Loss of a butoxycarbonyl radical (-COOC₄H₉) to yield a fragment at m/z 173.

-

Cleavage of the C-C bond adjacent to the hydroxyl group.

-

The appearance of a prominent peak at m/z 57 corresponding to the butyl cation ([C₄H₉]⁺).

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a thin film of the sample between two NaCl or KBr plates.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of this compound. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (hydroxyl and ester), and the mass spectrum provides the molecular weight and fragmentation pattern, which further corroborates the proposed structure. The data presented in this guide serves as a valuable reference for researchers and scientists involved in the analysis and application of this compound.

References

Solubility Profile of Dibutyl Malate in Organic Solvents: A Guide for Researchers and Formulation Scientists

An In-depth Technical Guide

Abstract

Dibutyl malate (DBM), a diester of malic acid, is a versatile chemical intermediate and functional additive utilized in industries ranging from polymer manufacturing to pharmaceuticals.[1][2] Its efficacy in these applications is fundamentally governed by its interaction with various media, particularly its solubility in organic solvents. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. We delve into the core physicochemical principles that dictate its solubility, present a theoretical framework for predicting solubility using Hansen Solubility Parameters (HSP), and provide a robust, field-proven experimental protocol for empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solvent compatibility to optimize formulations, synthesis reactions, and purification processes.

Introduction: The Significance of this compound Solubility

This compound (C₁₂H₂₀O₄) is a colorless, oily liquid with a characteristic ester scent.[3][4] Structurally, it features a four-carbon dicarboxylic acid backbone (derived from malic acid) with two ester linkages to n-butyl groups, and a hydroxyl group at the C-2 position. This combination of a polar core (two ester groups, one hydroxyl group) and nonpolar alkyl chains gives it a distinct solubility profile that is critical to its function.

In pharmaceutical applications, DBM can act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) or serve as a plasticizer in drug delivery systems.[2][5] In polymer science, it is used as a comonomer and plasticizer for vinyl and acrylic resins, enhancing flexibility and adhesion in paints and coatings.[1][6][7] In all these contexts, understanding and controlling its solubility is paramount for:

-

Reaction Kinetics: Ensuring reactants are in the same phase for efficient chemical synthesis.

-

Formulation Stability: Preventing phase separation or precipitation of the active/functional ingredient over the product's shelf life.

-

Purification and Extraction: Selecting appropriate solvents for isolating DBM from reaction mixtures.

-

Product Performance: Controlling the rheological properties and film formation of coatings and adhesives.[6]

This guide provides the foundational knowledge and practical tools to master these challenges.

Physicochemical Properties of this compound

A molecule's physical properties are the primary determinants of its solubility behavior. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂O₅ | [8] |

| Molecular Weight | 246.30 g/mol | [8] |

| Appearance | Clear, colorless to pale yellow oily liquid | [2][3] |

| Boiling Point | ~280-281 °C | [2][9][10] |

| Melting Point | -85 °C | [3][5] |

| Density | ~0.99 g/mL at 25 °C | [10] |

| Water Solubility | Very slightly soluble (~0.17 - 0.5 g/L at 25°C) | [4][10][11] |

| General Organic Solubility | Miscible with many common organic solvents like ethanol, acetone, and toluene. | [4][6][7] |

Note: The molecular formula and weight for this compound (from malic acid) are C₁₂H₂₂O₅ and 246.3 g/mol , respectively. Some sources in the search results refer to Dibutyl Maleate (from maleic acid), which has a different formula (C₁₂H₂₀O₄) and properties. This guide focuses on this compound as specified by the topic.

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" is the cornerstone of solubility science. This principle can be quantified using the Hansen Solubility Parameters (HSP) , which deconstruct the total cohesive energy density of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

A solute will have high solubility in a solvent when their respective HSP values are similar. The "distance" (Ra) between the HSP values of a solute (1) and a solvent (2) can be calculated using the following equation:[12]

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

The smaller the value of Ra, the higher the predicted solubility. The Hansen Solubility Parameters for this compound are approximately:

-

δD = 16.5 MPa½

-

δP = 6.1 MPa½

-

δH = 7.2 MPa½ [13]

The following table uses this theoretical framework to predict the solubility of this compound in a range of common organic solvents.

Table 2: Predicted Solubility of this compound in Organic Solvents based on Hansen Solubility Parameters

| Solvent | Chemical Class | δD (MPa½) | δP (MPa½) | δH (MPa½) | HSP Distance (Ra) | Predicted Solubility |

| Acetone | Ketone | 15.5 | 10.4 | 7.0 | 4.8 | High |

| Ethyl Acetate | Ester | 15.8 | 5.3 | 7.2 | 1.6 | High |

| Ethanol | Alcohol | 15.8 | 8.8 | 19.4 | 12.6 | Medium |

| Isopropanol | Alcohol | 15.8 | 6.1 | 16.4 | 9.3 | Medium-High |

| Toluene | Aromatic HC | 18.0 | 1.4 | 2.0 | 7.2 | Medium |

| Dichloromethane | Halogenated HC | 17.0 | 7.3 | 7.1 | 1.7 | High |

| n-Hexane | Aliphatic HC | 14.9 | 0.0 | 0.0 | 11.7 | Poor |

| Methanol | Alcohol | 15.1 | 12.3 | 22.3 | 15.2 | Medium-Low |

Disclaimer: HSP values for solvents are standard literature values. The predicted solubility is based on the calculated HSP distance (Ra) and provides a theoretical estimation. Empirical verification is required for precise quantitative data.

This predictive model aligns with qualitative observations that DBM is miscible with esters and ketones, moderately soluble in alcohols, but poorly soluble in non-polar aliphatic hydrocarbons like hexane.[6]

Experimental Determination of Solubility: The Shake-Flask Method

While theoretical models are invaluable for screening, empirical determination is essential for obtaining precise quantitative solubility data. The Shake-Flask Method is the gold-standard technique, renowned for its reliability and accuracy in determining equilibrium solubility.[14][15]

Workflow for Solubility Determination

The following diagram outlines the standard workflow for the shake-flask method.

References

- 1. Dibutyl Maleate (DBM) - Chemical Supplier Distributor ChemCeed [chemceed.com]

- 2. Dibutyl maleate Exporter | Dibutyl maleate Exporting Company | Dibutyl maleate International Distributor [multichemexports.com]

- 3. Dibutyl Maleate – Essential Compound for Organic Synthesis [penpet.com]

- 4. Page loading... [wap.guidechem.com]

- 5. adakem.com [adakem.com]

- 6. atamankimya.com [atamankimya.com]

- 7. celanese.com [celanese.com]

- 8. solechem.eu [solechem.eu]

- 9. 105-76-0 CAS | DIBUTYL MALEATE | Laboratory Chemicals | Article No. 3270D [lobachemie.com]

- 10. chemwhat.com [chemwhat.com]

- 11. dibutyl maleate, 105-76-0 [thegoodscentscompany.com]

- 12. Hansen solubility parameters [stenutz.eu]

- 13. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 14. scribd.com [scribd.com]

- 15. scispace.com [scispace.com]

Environmental fate and biodegradability of Dibutyl malate

< An In-Depth Technical Guide to the Environmental Fate and Biodegradability of Dibutyl Malate

Introduction

This compound (DBM), the dibutyl ester of malic acid, is a colorless, oily liquid with a characteristic ester-like odor.[1][2] It serves a critical role in various industrial applications, primarily as a comonomer in the emulsion polymerization of vinyl and acrylic adhesives and paints.[3][4] Additionally, it functions as a plasticizer, an intermediate in organic synthesis for products like succinic acid derivatives, and an additive in pigments, pharmaceuticals, and agricultural products.[3][5][6] Given its widespread use, understanding the environmental fate and biodegradability of this compound is paramount for assessing its ecological impact and ensuring responsible product stewardship. This guide provides a comprehensive technical overview of the key processes governing the environmental persistence and degradation of DBM, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physical and chemical properties. A summary of key properties for this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀O₄ | [7] |

| Molar Mass | 228.28 g/mol | [7] |

| Appearance | Clear, colorless to yellowish oily liquid | [1][2][3] |

| Boiling Point | 280-281°C | [3][8] |

| Freezing Point | -65 to -85°C | [1][3] |

| Vapor Pressure | < 1x10⁻² hPa at 20°C; 0.000620 mmHg @ 25.00 °C | [1][9] |

| Water Solubility | Very slightly soluble; 0.173 g/L at 20°C | [5][9] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.38 at 20°C | [9] |

| Flash Point | 138-141°C | [1][5] |

The low vapor pressure of this compound suggests that volatilization from water or soil surfaces is not a significant environmental transport mechanism.[1][9] Its low water solubility and a log K_ow_ greater than 3 indicate a potential for bioaccumulation in aquatic organisms.[8][9]

Abiotic Degradation Pathways

Abiotic degradation processes, which are purely chemical or physical in nature, play a role in the transformation of this compound in the environment. The primary abiotic pathways are hydrolysis and photodegradation.

Hydrolysis

As an ester, this compound is susceptible to hydrolysis, the chemical breakdown of the compound due to reaction with water. The ester linkages can be cleaved, yielding n-butanol and malic acid, with monobutyl malate as a potential intermediate.[1] The rate of hydrolysis is dependent on pH and temperature. One study indicated that at a pH of 7.0 and a temperature of 25°C, the half-life for hydrolysis is approximately 2870 hours.[9] At a more acidic pH of 1.2 and a higher temperature of 37°C, 15% hydrolysis was observed over 144 hours.[9] This suggests that under typical environmental conditions (neutral pH), hydrolysis is a relatively slow degradation process. The synthesis of DBM often involves the removal of water to prevent the reverse hydrolysis reaction.[10]

Photodegradation

Photodegradation, or photolysis, is the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. While specific studies on the direct photodegradation of this compound are limited, research on structurally similar compounds like dibutyl phthalate (DBP) provides valuable insights. Photochemical degradation of DBP leads to the formation of monobutyl phthalate and phthalic acid.[11] It is plausible that this compound undergoes a similar photodegradation pathway, involving the cleavage of the ester bonds and potential oxidation of the butyl chains. The presence of photosensitizers in the environment, such as humic acids, could potentially accelerate this process. Studies on DBP have also shown that photocatalytic degradation using catalysts like titanium dioxide (TiO₂) can be an effective removal method.[12][13]

Biodegradation

Biodegradation is the breakdown of organic matter by microorganisms, and it is a critical process in determining the ultimate environmental fate of this compound.

Aerobic Biodegradation

Under aerobic conditions (in the presence of oxygen), this compound is expected to be biodegradable. As a diester, the anticipated metabolic pathway involves the enzymatic hydrolysis of the ester bonds by microbial esterases.[1] This process would release n-butanol and malic acid.[1] Both of these breakdown products are readily biodegradable and can be further metabolized by microorganisms for energy and cell growth.

The biodegradability of chemicals is often assessed using standardized test methods, such as those outlined in the OECD Guidelines for the Testing of Chemicals.[14][15][16] For a substance to be classified as "readily biodegradable," it must meet specific criteria within a 28-day test period.[15] These criteria include reaching a certain percentage of theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO₂) production, typically 60%, or dissolved organic carbon (DOC) removal of 70%.[14][15] A crucial aspect of these tests is the "10-day window," which requires that the pass level be reached within 10 days of biodegradation exceeding 10%.[15] An OECD SIDS (Screening Information Data Set) assessment for this compound concluded that the substance is "inherently biodegradable," which suggests that while it will degrade, it may do so more slowly or require adaptation of the microbial community.[9]

Anaerobic Biodegradation

Information on the anaerobic biodegradability of this compound is less readily available. In anaerobic environments, such as sediments and some wastewater treatment systems, different microbial pathways would be involved. It is plausible that the initial hydrolysis of the ester bonds would still occur. The subsequent degradation of n-butanol and malic acid would proceed through anaerobic metabolic pathways, ultimately leading to the formation of methane and carbon dioxide.

Ecotoxicological Profile

The ecotoxicity of this compound is an important consideration for its environmental risk assessment. It has been classified as toxic to aquatic life with long-lasting effects.[3]

Aquatic Toxicity

Studies have shown that this compound is toxic to various aquatic organisms.[9] The 72-hour EC50 (the concentration that causes an effect in 50% of the test population) for the freshwater alga Scenedesmus subspicatus is reported as 6.2 mg/L.[17] For the freshwater crustacean Daphnia magna, the 48-hour EC50 is 21 mg/L, and for the rainbow trout (Oncorhynchus mykiss), the 96-hour LC50 (the concentration that is lethal to 50% of the test population) is 1.2 mg/L.[18] These values indicate a moderate to high level of acute toxicity to aquatic life.

Terrestrial Toxicity

The impact of this compound on soil organisms is also a concern, particularly due to its use in agricultural applications.[3] Research on the structurally similar dibutyl phthalate has demonstrated negative effects on the reproduction of earthworms (Eisenia andrei) at low concentrations in soil.[11]

Experimental Protocols for Assessing Biodegradability

To experimentally determine the biodegradability of this compound, standardized protocols such as the OECD 301 series are employed.[14][15][16] The following provides a generalized, step-by-step methodology for a ready biodegradability test.

OECD 301F: Manometric Respirometry Test

This method is suitable for assessing the ready biodegradability of soluble and insoluble substances.[14]

Objective: To determine the extent of biodegradation by measuring the oxygen consumed by a microbial inoculum in the presence of the test substance.

Materials:

-

Test substance: this compound

-

Inoculum: Activated sludge from a domestic wastewater treatment plant

-

Mineral medium: Prepared according to OECD guidelines

-

Reference substance: Sodium benzoate or aniline (a readily biodegradable compound)

-

Toxicity control: A vessel containing both the test substance and the reference substance

-

Blank control: A vessel containing only the inoculum

-

Manometric respirometer

Procedure:

-

Preparation of Solutions: Prepare a stock solution of this compound. Due to its low water solubility, it may be necessary to use a carrier solvent or prepare a suspension. Prepare the mineral medium and the reference substance solution.

-

Inoculum Preparation: Collect fresh activated sludge and process it according to the OECD guideline to obtain a suitable inoculum.

-

Test Setup: Add the mineral medium to the respirometer flasks. Add the test substance, reference substance, and toxicity control to their respective flasks to achieve the desired final concentrations. Add the inoculum to all flasks.

-

Incubation: Seal the flasks and place them in the respirometer. Incubate at a constant temperature (typically 20-25°C) in the dark for 28 days.

-

Data Collection: The respirometer will continuously measure the oxygen uptake in each flask over the 28-day period.

-

Data Analysis:

-

Calculate the theoretical oxygen demand (ThOD) for this compound based on its chemical formula.

-

Plot the oxygen consumption over time for each test condition.

-

Calculate the percentage of biodegradation as: % Biodegradation = (O₂ consumed by test substance - O₂ consumed by blank) / ThOD * 100

-

Assess whether the pass level (≥60% ThOD) is reached within the 10-day window.

-

Validation of the Test:

-

The biodegradation of the reference substance should reach the pass level within 14 days.

-

The oxygen consumption in the blank should not be excessive.

-

If the degradation in the toxicity control is significantly lower than in the reference control, it indicates that the test substance is inhibitory to the microorganisms.[14]

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams are provided.

Proposed Biodegradation Pathway of this compound

Caption: Proposed aerobic biodegradation pathway of this compound.

Workflow for OECD 301F Biodegradability Test

Caption: Generalized workflow for the OECD 301F manometric respirometry test.

Conclusion

This compound is a widely used industrial chemical with properties that suggest a potential for environmental persistence and bioaccumulation if not adequately degraded. While abiotic processes like hydrolysis and photodegradation contribute to its transformation, biodegradation is the primary mechanism for its ultimate removal from the environment. Standardized testing indicates that this compound is inherently biodegradable, likely proceeding through the hydrolysis of its ester bonds to form n-butanol and malic acid, which are then further mineralized. However, its classification as toxic to aquatic organisms highlights the importance of minimizing its release into the environment. Further research into its anaerobic biodegradation and the environmental fate of any potential persistent metabolites would provide a more complete picture of its overall ecological impact.

References

- 1. atamankimya.com [atamankimya.com]

- 2. Dibutyl Maleate – Essential Compound for Organic Synthesis [penpet.com]

- 3. adakem.com [adakem.com]

- 4. Dibutyl Maleate | DBM |Celanese [celanese.com]

- 5. Dibutyl maleate - Wikipedia [en.wikipedia.org]

- 6. knowledge-sourcing.com [knowledge-sourcing.com]

- 7. Dibutyl maleate | C12H20O4 | CID 5271569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 105-76-0 CAS | DIBUTYL MALEATE | Laboratory Chemicals | Article No. 3270D [lobachemie.com]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. bip.iich.gliwice.pl [bip.iich.gliwice.pl]

- 11. Environmental fate of dibutylphthalate in agricultural plastics: Photodegradation, migration and ecotoxicological impact on soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]

- 14. bpcinstruments.com.cn [bpcinstruments.com.cn]

- 15. contractlaboratory.com [contractlaboratory.com]

- 16. oecd.org [oecd.org]

- 17. fishersci.com [fishersci.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

Toxicological profile of Dibutyl malate

An In-Depth Technical Guide to the Toxicological Profile of Dibutyl Malate

Introduction

This compound (DBM), with the CAS number 105-76-0, is the diester of maleic acid and n-butanol.[1] It presents as a colorless, oily liquid with a characteristic ester-like odor.[2] This compound is primarily utilized as a plasticizer in the manufacturing of polymers, particularly for aqueous dispersions of copolymers with vinyl acetate.[1][2] Its applications extend to adhesives, paints, coatings, and as an intermediate in the synthesis of other organic compounds, including sulfosuccinates which are effective wetting agents.[3][4][5] Given its industrial relevance, a thorough understanding of its toxicological profile is imperative for ensuring occupational safety and for the risk assessment of consumer products. This guide provides a comprehensive overview of the toxicological data available for this compound, structured to provide clarity and depth for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physicochemical properties of a substance are fundamental to understanding its potential toxicological behavior, including its absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Reference |

| Molecular Formula | C12H20O4 | [2] |

| Molecular Weight | 228.29 g/mol | [2] |

| Appearance | Colorless, oily liquid | [2][6] |

| Odor | Characteristic ester-like | [2] |

| Boiling Point | 280-281 °C | [2] |

| Melting Point | -85 °C | [2] |

| Flash Point | 138-140 °C (closed cup) | [2][7] |

| Density | 0.988 - 0.99 g/mL at 23-25 °C | [2] |

| Water Solubility | Very slightly soluble | [6] |

| Vapor Pressure | 0.000620 mmHg @ 25.00 °C | [3] |

| Refractive Index | 1.44300 to 1.44700 @ 20.00 °C | [3] |

Toxicokinetics: Metabolism and Excretion

The toxicokinetic profile of this compound is largely predicted by its chemical structure as a diester. It is anticipated to undergo hydrolysis in the body, catalyzed by esterases, to yield its constituent alcohol and acid: n-butanol and maleic acid.[3] This metabolic pathway is a common fate for many diesters.[3] The resulting metabolites, n-butanol and maleic acid, are then expected to be further metabolized and excreted through established endogenous pathways.[3] N-butanol is oxidized to aldehydes and then to carboxylic acids, while maleic acid can be conjugated or enter cellular metabolic pathways.[3] This metabolic breakdown is a critical consideration in the overall toxicological assessment, as the toxicity of the parent compound may be influenced by the toxicity of its metabolites.

Caption: Predicted metabolic pathway of this compound.

Acute Toxicity

Acute toxicity studies are essential for determining the potential for adverse health effects following a single, short-term exposure to a substance.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 3700 - ≥ 3730 mg/kg | [1][7][8] |

| LD50 | Rabbit | Dermal | > 2000 - 10,000 mg/kg | [1][8] |

| LC50 | Rat | Inhalation | > 5,000 mg/m³ | [8] |

The data indicates that this compound has a low order of acute toxicity via the oral and dermal routes.

Experimental Protocol: Acute Dermal Toxicity (OECD 402)

The acute dermal toxicity of this compound was assessed in a limit test design, following the OECD Test Guideline 402. This guideline is a standardized and internationally recognized method for evaluating the potential of a substance to cause systemic toxicity after a single dermal application.

-

Animal Model: Young adult Wistar or Sprague-Dawley rats are typically used.[1][6] For the limit test, a group of 5 males and 5 females is sufficient.[6]

-

Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals. The clipped area should be approximately 10% of the total body surface area.[7]

-

Dose Administration: A single dose of 2000 mg/kg body weight of the undiluted test substance is applied to the prepared skin.[6]

-

Exposure: The treated area is covered with a porous gauze dressing and a non-irritating tape to hold it in place, creating a semi-occlusive dressing. The exposure period is 24 hours.[6]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.[6][7]

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.[7]

In a study conducted in accordance with OECD TG 402, no mortality or signs of systemic toxicity were observed in rats at a dose of 2000 mg/kg.[3][6]

Caption: Workflow for an OECD 402 Acute Dermal Toxicity Study.

Irritation and Corrosion

Skin Irritation

Studies conducted according to OECD Test Guideline 404 have shown that this compound is not a skin irritant or at most, a mild irritant.[2][8] In a study on rabbits, a 4-hour semi-occlusive application of the test material resulted in a skin irritation score of "0.00" in all animals, providing no evidence of either corrosion or irritation.[2]

Experimental Protocol: Acute Dermal Irritation/Corrosion (OECD 404)

This guideline is designed to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Animal Model: Healthy young adult albino rabbits are the recommended species.[9]

-

Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) amount of the test substance is applied to a small area (approximately 6 cm²) of clipped skin.[10]

-

Exposure: The substance is held in contact with the skin with a porous gauze patch and non-irritating tape for a 4-hour exposure period.[10]

-

Scoring: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after exposure. The reactions are scored according to a standardized grading system.[11]

Eye Irritation

In an eye irritation study conducted on rabbits following OECD Guideline 405, this compound was found to be a mild eye irritant.[8]

Sensitization

The potential of a substance to induce skin sensitization is a critical toxicological endpoint. There are some conflicting reports regarding the sensitization potential of this compound. Some sources classify it as a skin sensitizer, while others suggest a weaker potential.[3][8]

A Guinea Pig Maximization Test (GPMT) indicated that this compound may cause sensitization by skin contact.[8] The GPMT is a robust method for identifying potential skin sensitizers. It involves an induction phase where the animals are exposed to the test substance both intradermally (with and without adjuvant) and topically, followed by a challenge phase with a topical application.

Caption: Workflow for a Guinea Pig Maximization Test (GPMT).

Repeated Dose Toxicity

Repeated dose toxicity studies are crucial for identifying potential adverse effects from long-term or repeated exposure. Oral repeated dose toxicity studies with this compound have indicated dose-dependent renal effects.[3] However, these effects are generally observed at higher doses.[3] In a combined repeated dose toxicity study with a reproduction/developmental toxicity screening test (OECD TG 422), Wistar rats were administered this compound by gavage.[12] The study identified a No-Observed-Adverse-Effect Level (NOAEL).

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to cause damage to genetic material.

-

In Vitro: In a bacterial reverse mutation assay (Ames test) conducted according to OECD Guideline 471, this compound was not mutagenic in Salmonella typhimurium strains, both with and without metabolic activation.[8]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The assay determines if the test substance can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

-

Strains: At least five strains of bacteria are used, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.[13]

-

Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.

-

Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined and plated on a minimal agar medium.

-

Incubation: The plates are incubated for 48-72 hours.

-

Evaluation: A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the solvent control.

-

In Vivo: In a micronucleus test in mice, this compound was found to be negative for inducing chromosomal damage.[8] The in vivo micronucleus test (OECD 474) assesses the potential of a test substance to induce the formation of micronuclei in developing red blood cells in the bone marrow of rodents.[14]

Based on these results, this compound is not considered to be genotoxic.[3]

Reproductive and Developmental Toxicity